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molecular formula C11H20O2<br>CH2=CHCOOC8H17<br>C11H20O2 B090911 2-Ethylhexyl acrylate CAS No. 103-11-7

2-Ethylhexyl acrylate

Cat. No. B090911
M. Wt: 184.27 g/mol
InChI Key: GOXQRTZXKQZDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05176916

Procedure details

With 20 parts of lauric acid, 4 parts of polyoxyethylene sorbitan monooleate and 3 parts of sorbitan monooleate were mixed for dissolution 46 parts (as the solid portion) of a copolymer solution (C) obtained by conventional polymerization of 93 parts of acrylic acid 2-ethylhexyl ester and 7 parts of acrylic acid in ethyl acetate as the solvent to give a lipophilic phase.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyoxyethylene sorbitan monooleate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3]CC[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].CCCCCCCC/C=C\CCCCC[CH2:30][CH2:31][C:32]([O:34][CH2:35]C(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:33]>C(OCC)(=O)C>[CH2:11]([CH:10]([CH2:9][CH2:8][CH2:7][CH3:6])[CH2:35][O:34][C:32](=[O:33])[CH:31]=[CH2:30])[CH3:12].[C:1]([OH:14])(=[O:13])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
polyoxyethylene sorbitan monooleate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Name
solution ( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)C(COC(C=C)=O)CCCC
Name
Type
product
Smiles
C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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